

Comprehensive Application Notes and Protocols: Continuous Flow Reactor Synthesis of Kelex 100

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Compound Focus: 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

CAS No.: 73545-11-6

Cat. No.: S705995

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Introduction to Kelex 100 and Continuous Flow Synthesis

Kelex 100 (7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline) represents a **specialized chelating agent** with significant applications in **solvent extraction processes**, particularly for copper ion separation and recovery from aqueous solutions. This **technical compound** (CAS 73545-11-6) has attracted considerable research interest due to its **selective complexation properties** with various metal ions, offering potential advantages in pharmaceutical intermediate purification and hydrometallurgical processes. The traditional batch synthesis methods for such complex organic compounds often face challenges in **reproducibility control** and **thermal management**, especially when scaling up from laboratory to production scale. These limitations have prompted investigation into continuous flow approaches that provide enhanced process control and safety profiles.

The transition from **batch processing** to **continuous flow methodology** represents a paradigm shift in chemical manufacturing, particularly for compounds requiring precise control of reaction parameters. Continuous flow reactors enable **improved thermal management**, better **mixing control**, and the ability to apply **extreme reaction conditions** safely—advantages that are difficult to achieve in conventional batch reactors [1]. For pharmaceutical and fine chemical industries, where reproducibility and product quality are

paramount, continuous processing offers substantial benefits in terms of **process intensification** and **waste reduction**, aligning with several principles of green chemistry [1]. This document provides detailed application notes and experimental protocols for the synthesis of Kelex 100 utilizing continuous flow reactor technology, addressing both fundamental principles and practical implementation considerations for researchers and development professionals.

Chemical Properties & Specifications of Kelex 100

Kelex 100 possesses specific **chemical characteristics** that make it particularly suitable for metal ion extraction applications. Understanding these properties is essential for designing efficient synthesis protocols and downstream applications. The compound is classified as a **substituted 8-hydroxyquinoline** with a branched alkyl chain that enhances its solubility in organic diluents while maintaining strong complexation abilities toward various metal ions [2].

Table 1: Chemical and Physical Properties of Kelex 100

Property	Specification	Notes
Chemical Name	7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline	IUPAC nomenclature [2]
CAS Number	73545-11-6	Unique identifier [2]
Molecular Formula	C ₂₀ H ₂₉ NO	Elemental composition [2]
Molecular Weight	299.45 g/mol	Calculated from formula [2]
Physical State	Viscous liquid	Pale yellow to very dark red/brown [2]
Boiling Point	250°C	At atmospheric pressure [2]
Density	1.005±0.06 g/cm ³	Predicted value [2]
pKa	4.94±0.50	Predicted value [2]

Property	Specification	Notes
Log P	6.974 at 20°C	Partition coefficient [2]
Vapor Pressure	0.002Pa at 20°C	Volatility indicator [2]

The **molecular structure** of Kelex 100 features an **8-hydroxyquinoline backbone** which provides the chelating functionality, combined with a **hydrophobic side chain** (7-(4-ethyl-1-methyloctyl)) that confers organic phase solubility and modifies the steric environment around the complexation site. This combination enables efficient **metal ion extraction** from aqueous to organic phases, with particular effectiveness for copper ions [3]. The compound's **high Log P value** indicates strong hydrophobicity, which is advantageous for solvent extraction processes but also necessitates careful consideration of solvent selection during synthesis to ensure homogeneous reaction conditions.

The **acid-base properties** of Kelex 100, characterized by its pKa of approximately 4.94, play a crucial role in its metal complexation behavior, particularly in pH-dependent extraction processes [2]. This property is especially relevant to its application in copper extraction, where the protonation state of the ligand determines its complexation capability. From a synthesis perspective, this acidity also influences the reaction conditions required for the formation of the hydroxyquinoline structure and necessitates appropriate handling and purification protocols to obtain the product in its active form.

Kinetic Foundations of Copper Extraction with Kelex 100

The **extraction mechanism** of copper ions by Kelex 100 has been extensively studied to understand the **kinetic behavior** and **complexation stoichiometry** that inform process optimization. Research has demonstrated that Kelex 100 operates through a **chelating exchange mechanism** where copper ions from aqueous solutions coordinate with the hydroxyquinoline moiety, displacing protons in a pH-dependent process. The kinetics of this extraction have been investigated using specialized equipment to monitor the **interfacial phenomena** and **mass transfer limitations** that govern the overall extraction rate [3].

Fundamental studies conducted at the heptane-water interface have revealed that the **copper extraction rate** is influenced by several factors including **interface area**, **agitation intensity**, **pH conditions**, and **ligand**

concentration. These investigations employed sophisticated monitoring techniques such as **attenuated total internal reflectance spectroscopy** to track the formation of the copper-Kelex complex in situ without the need for sampling and offline analysis [3]. This approach allowed researchers to obtain **real-time kinetic data** and develop models that describe the extraction process more accurately than traditional methods where interfacial concentrations must be inferred from bulk phase measurements.

The **experimental methodology** for these kinetic studies typically involves creating a well-defined interface between the organic phase (containing Kelex 100 in heptane) and the aqueous phase (containing copper ions), with precise control over the interfacial area and hydrodynamics. The use of **static transfer cells** has been particularly valuable for separating kinetic effects from diffusional limitations, which often complicate interpretation of results in vigorously mixed systems [3]. Understanding these fundamental aspects of how Kelex 100 interacts with copper ions provides valuable insights for designing synthesis protocols that ensure the product possesses the necessary chemical purity and structural integrity for effective performance in extraction applications.

Continuous Flow Reactor Design & Configuration

System Components and Layout

The **continuous flow system** for Kelex 100 synthesis requires specific components arranged to ensure **efficient mixing, precise temperature control, and safe handling** of reagents and intermediates. Based on analogous continuous flow processes for specialized chemical synthesis, the system should include **multiple feed streams, microflow reactor modules, dynamic mixing elements, and temperature-controlled zones** with precise regulation capabilities [4]. The equipment configuration typically consists of **constant flow pumps** with chemical-resistant pump heads (PTFE or 316L stainless steel), **premixing zones, residence time units, and product collection systems** with appropriate safety controls.

A well-designed continuous flow system for complex organic synthesis should include the following key components:

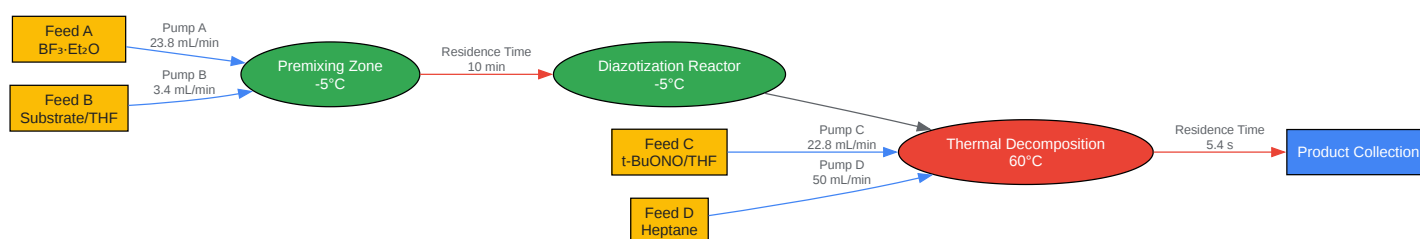
- **Multiple feed pumps** capable of delivering precise flow rates against system backpressure
- **Microflow reactor modules** with small internal volumes (typically 9-50 mL) for initial mixing and reaction stages

- **Dynamic mixing tube reactors** with larger volumes (500 mL or more) for extended residence times
- **Heat exchangers** and **temperature control units** for maintaining specific zone temperatures
- **Back-pressure regulators** to maintain liquid state and prevent gas formation
- **In-line monitoring points** for temperature and pressure tracking
- **Product collection vessels** with appropriate vapor containment and safety features

The **equipment arrangement** follows a logical sequence where reagents are introduced through separate feed streams, combined in controlled stages, and directed through temperature-regulated reaction zones before final collection. This modular approach allows for **precise control** over each stage of the reaction process and enables optimization of individual unit operations independently [4].

Reactor Configuration and Process Flow

The following diagram illustrates the recommended continuous flow reactor configuration for Kelex 100 synthesis:



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Diagram 1: Continuous flow reactor configuration for Kelex 100 synthesis

This **reactor configuration** illustrates a multi-step continuous process where reagents are introduced through precisely controlled feed streams and directed through temperature-regulated reaction zones. The design incorporates a **premixing zone** at -5°C where initial reagent combination occurs, followed by a **diazotization reactor** maintained at the same temperature for intermediate formation. The reaction stream then proceeds to a **thermal decomposition zone** at 60°C where the final product formation occurs, with

additional solvent streams introduced to manage concentration and processing characteristics [4]. The entire system operates under **back-pressure regulation** to maintain liquid state and prevent gas formation that could disrupt flow stability and reaction efficiency.

The **flow distribution** and **residence time allocation** for each zone are critical parameters that must be carefully controlled to ensure complete reaction while minimizing decomposition or side reactions. The configuration shown allows for **independent temperature control** of each zone, enabling optimization of the specific reaction requirements at each stage. This approach significantly enhances **reaction selectivity** compared to batch processes where compromise conditions must often be accepted for all stages of the reaction sequence. The **modular design** also facilitates troubleshooting and process optimization by allowing individual sections to be modified or replaced without complete system redesign [4].

Experimental Protocol for Kelex 100 Synthesis

Reagent Preparation and Feed Formulation

Proper reagent preparation is fundamental to successful continuous flow synthesis of Kelex 100. The following procedures outline the specific requirements for feed preparation:

- **Feed A (BF₃·Et₂O solution):** Obtain commercial BF₃·Et₂O with a concentration of approximately 8.1 mmol/mL. Accurately weigh 2.5 kg of this reagent into a properly labeled glass container. **Critical note:** Boron trifluoride etherate is moisture-sensitive and should be handled under inert atmosphere if possible. The container should be clearly marked as "Feed A" and stored in a cool, dry place until use [4].
- **Feed B (Substrate solution):** Add 12.7 L of anhydrous tetrahydrofuran (THF) to a clean 50 L vessel equipped with a mechanical stirrer. Initiate stirring at 150 rpm and carefully add 0.5 kg of the appropriate amine substrate (precursor to the hydroxyquinoline structure). Continue stirring until complete dissolution is visually confirmed. **Important:** Verify that the water content of THF is below 0.5% w/w using Karl Fischer titration, as higher water content can lead to increased formation of hydrolyzed by-products [4].

- **Feed C (tert-butyl nitrite solution):** Transfer 10.7 L of THF to another clean 50 L vessel with mechanical stirring. With moderate agitation, add 0.53 kg of tert-butyl nitrite and stir for 10 minutes to ensure homogeneous mixing. Transfer the resulting solution to a properly labeled container designated as "Feed C". As with Feed B, confirm low water content in the THF to minimize side reactions [4].
- **Feed D (Heptane diluent):** Obtain 25 L of heptane with verified water content below 0.5% by Karl Fischer analysis. This stream serves dual purposes: diluting intermediate streams to manage concentration and facilitating subsequent phase separation during workup. Label this container as "Feed D" [4].
- **Feed E (THF wash solution):** Prepare 2 L of THF in a separate container labeled "Feed E" for system priming and flushing operations. This solution is used during equipment setup and shutdown sequences [4].

Equipment Setup and Safety Checks

Proper equipment assembly is critical for safe and efficient operation of the continuous flow system. The following steps should be meticulously followed:

- **Reactor Assembly:** Arrange two microflow reactor modules (each with 9 mL internal volume) and one dynamic mixing tube reactor (500 mL internal volume) according to the flow configuration shown in Diagram 1. Connect constant flow pumps to the respective feed containers—ensuring a PTFE pump head for corrosive streams and 316L stainless steel pump heads for other streams [4].
- **Flow Rate Calibration:** Program the pumps with the following initial flow rates: Pump A ($\text{BF}_3 \cdot \text{Et}_2\text{O}$) at 23.8 mL/min, Pump B (Substrate solution) at 3.4 mL/min, Pump C (tert-butyl nitrite) at 22.8 mL/min, and Pump D (Heptane) at 50 mL/min. These rates may require optimization based on specific reactor configurations and desired production capacity [4].
- **Temperature Zone Configuration:** Set the jacket outlet temperature for the premixing and diazotization zones to -5°C , and the thermal decomposition zone to 60°C . Allow sufficient time for temperatures to stabilize before introducing reaction mixtures [4].
- **System Leak Testing:** Before introducing reagents, perform a comprehensive safety check:

- Place all dosing pipelines into the Feed E (THF wash) container and direct the discharge pipeline to a waste collection bottle
- Start all pumps simultaneously and gradually increase back pressure to 3 bar
- Carefully inspect all joints, connections, and reactor modules for any signs of leakage
- Verify that temperature readings for all zones stabilize within target ranges
- Confirm that pump pressure readings remain stable without unusual fluctuations
- After 10 minutes of stable operation, stop all pumps and proceed to the reaction phase [4]

Continuous Flow Operation and Product Isolation

Reaction execution requires careful sequencing and continuous monitoring to ensure consistent product quality:

- **System Priming:** Position the dosing pipelines for Pumps A, B, C, and D into their respective feed containers (A, B, C, and D). Direct the discharge pipeline to a waste collection vessel. Start Pumps A and B simultaneously, followed by Pump C after 30 seconds, and finally Pump D after 8 minutes of operation. This staggered startup sequence ensures proper mixing ratios from the beginning [4].
- **Production Phase:** After 10 minutes of stable operation (when the system reaches steady state), transfer the discharge pipeline to the product collection vessel. Continuously monitor and record temperatures for each zone and pressure readings for each pump throughout the production run. Maintain consistent operation until Feed B is completely processed [4].
- **System Shutdown:** As Feed B approaches depletion, transfer dosing pipeline B to Feed E (THF wash) to begin system rinsing. Continue operation for 10 minutes after Feed B exhaustion to ensure complete transfer of product from the reactor system. Then, transfer all remaining dosing pipelines to Feed E and operate for an additional 10 minutes to thoroughly rinse the entire flow path. Finally, stop all pumps in reverse sequence (D, C, B, A) and depressurize the system [4].
- **Product Isolation:** Transfer the collected reaction mixture to a separation funnel and wash with water to remove inorganic salts. Separate the organic phase and concentrate under reduced pressure to remove volatile solvents. Further purification may be performed using techniques such as column chromatography or distillation, depending on the specific purity requirements. The final product (Kelex 100) typically appears as a viscous liquid ranging in color from pale yellow to dark red-brown [2].

Applications & Performance Metrics

Reactor Parameters and Performance Data

The **continuous flow synthesis** of Kelex 100 provides distinct advantages over batch processing in terms of **reaction efficiency** and **process safety**. The following table summarizes key parameters and performance metrics for the continuous flow approach:

Table 2: Continuous Flow Reactor Parameters and Performance Metrics

Parameter	Specification	Conditions/Notes
Diazotization Temperature	-5°C	Jacket outlet temperature [4]
Diazotization Residence Time	10 minutes	In microflow reactor [4]
Thermal Decomposition Temperature	60°C	Jacket outlet temperature [4]
Decomposition Residence Time	5.4 seconds	In dynamic mixing reactor [4]
BF ₃ ·Et ₂ O Flow Rate	23.8 mL/min	Pump A [4]
Substrate Solution Flow Rate	3.4 mL/min	Pump B [4]
t-BuONO Solution Flow Rate	22.8 mL/min	Pump C [4]
Heptane Flow Rate	50 mL/min	Pump D [4]
System Back-Pressure	3 bar	During operation [4]
Production Scale Demonstrated	Kilogram scale	Successfully implemented [4]

The **continuous flow methodology** enables significant **process intensification** compared to conventional batch synthesis. The dramatically reduced residence time in the thermal decomposition step (5.4 seconds versus typically hours in batch processing) highlights one of the key advantages of continuous flow technology for reactions involving unstable intermediates [4]. This time reduction not only improves

productivity but also minimizes decomposition pathways that often plague traditional batch processes for complex organic molecules like Kelex 100.

Comparative Advantages and Limitations

The implementation of continuous flow reactor technology for Kelex 100 synthesis offers several **performance benefits** but also presents certain **technical challenges** that must be addressed:

- **Enhanced Safety Profile:** The continuous flow approach eliminates the need to isolate and handle potentially explosive diazonium salt intermediates, a significant safety concern in batch processes. By maintaining these intermediates in solution and immediately consuming them in subsequent reaction steps, the hazardous potential is substantially reduced [4].
- **Improved Temperature Control:** The high surface-to-volume ratio in microreactors enables extremely efficient heat transfer, allowing precise temperature control for both the exothermic diazotization step and the thermal decomposition reaction. This control minimizes side reactions and improves product quality [1].
- **Reduced Reaction Times:** The continuous flow process compresses the overall reaction time by enabling optimized conditions for each step independently and eliminating hold times between process steps. This time efficiency translates to higher productivity and reduced equipment footprint [4].
- **Processing Challenges:** The technical limitations include potential for reactor clogging with concentrated solutions or precipitated solids, necessity for precise flow control to maintain reaction stoichiometry, and potential issues with product workup and isolation that may require additional equipment [4].
- **Scalability Considerations:** While continuous flow systems offer inherently linear scalability through numbering-up (adding parallel units), this approach requires careful design to ensure identical performance across all units. Alternatively, scaling up by increasing channel dimensions can alter mixing and heat transfer characteristics [5].

The **quality attributes** of Kelex 100 produced via continuous flow synthesis generally show improved consistency compared to batch production, with reduced lot-to-lot variability in composition and performance characteristics. This consistency is particularly valuable for applications requiring precise

extraction behavior, such as in pharmaceutical intermediate purification or analytical method development [2].

Conclusions

The **continuous flow synthesis** of Kelex 100 represents a significant advancement over traditional batch processing methods, offering **enhanced safety**, **improved product quality**, and **reduced environmental impact**. The protocol detailed in this document provides researchers and development professionals with a robust framework for implementing this technology, from fundamental kinetic principles to practical operational guidelines. The **structured approach** to reactor design, reagent preparation, and process optimization enables efficient production of this valuable extraction agent while addressing the key challenges associated with traditional synthesis methods.

The **experimental data** and **performance metrics** presented demonstrate the tangible benefits of continuous processing for specialized chemical production. The dramatic reduction in reaction times, particularly for the thermal decomposition step, highlights the **process intensification** possible with flow technology. Furthermore, the ability to operate safely with unstable intermediates represents a fundamental shift in how such compounds can be manufactured at scale. As the chemical industry continues to embrace continuous processing for an expanding range of applications, the methodologies and principles outlined for Kelex 100 synthesis provide a valuable template for similar chemical transformations.

References & Further Reading

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